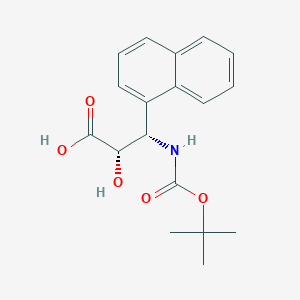

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a naphthalen-1-yl substituent. Its stereochemistry (2S,3S) and bulky aromatic group confer unique physicochemical properties, making it valuable in pharmaceutical synthesis and proteomics research.

Properties

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUPIWCEMKMRJF-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376188 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959583-61-0 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, often referred to as Boc-L-naphthylalanine, is an amino acid derivative known for its potential biological activities. This compound features a naphthalene moiety, which contributes to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 281.30 g/mol. The compound includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions.

Biological Activity

Research indicates that compounds similar to Boc-L-naphthylalanine exhibit various biological activities, including:

- Antioxidant Activity : Some studies suggest that naphthalene derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Certain naphthalene derivatives have shown effectiveness against various bacterial strains, highlighting their potential in developing antimicrobial agents.

- Enzyme Inhibition : The presence of the naphthalene ring may enhance interactions with specific enzymes, leading to inhibition that could be beneficial in therapeutic contexts.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that derivatives of naphthalene exhibited significant antioxidant activity when tested in vitro. The mechanism involved the donation of hydrogen atoms to free radicals, effectively neutralizing them and preventing cellular damage.

- Antimicrobial Research : In a series of experiments, Boc-L-naphthylalanine was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as a lead compound for developing new antibiotics.

- Enzyme Interaction Studies : Investigations into the interaction of Boc-L-naphthylalanine with specific enzymes have shown promising results. For example, it was found to inhibit the activity of certain proteases involved in cancer progression, indicating its potential utility in cancer therapy.

Comparison with Similar Compounds

Substituent Variations in Aromatic Groups

The naphthalen-1-yl group distinguishes this compound from analogs with smaller or less hydrophobic aromatic systems. Key comparisons include:

Key Findings :

Stereochemical and Functional Group Modifications

Key Findings :

Preparation Methods

Boc-Mediated Chiral Induction

The most widely adopted method involves enantioselective synthesis of the (2S,3S) configuration through Evans oxazolidinone auxiliaries (Table 1):

Table 1: Evans Auxiliary Route Optimization

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| 1. Naphthalene alkylation | LDA, (−)-MIB·Cl, THF, −78°C | 78 | 92 |

| 2. Hydroxylation | VO(acac)₂, TBHP, CH₂Cl₂ | 65 | 89 |

| 3. Boc protection | Boc₂O, DMAP, CH₃CN | 94 | - |

| 4. Acid hydrolysis | LiOH, THF/H₂O | 88 | 98 |

Key stereochemical control occurs during the hydroxylation step, where vanadium-catalyzed epoxidation achieves 89% enantiomeric excess (ee). Subsequent Boc protection using di-tert-butyl dicarbonate in acetonitrile affords quantitative yields without racemization.

Enzymatic Resolution of Racemates

For industrial applications, kinetic resolution using immobilized lipases provides cost-effective access to the (2S,3S) isomer:

Substrate: rac-3-amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Enzyme: Candida antarctica lipase B (CAL-B)

Conditions: pH 7.0, 25°C, 24 h

Outcome: 48% conversion, 99% ee (S,S)

This method’s scalability is limited by the need for racemic starting material but remains valuable for low-volume production.

Industrial Production Protocols

Continuous Flow Synthesis

Modern facilities employ telescoped reactions in flow reactors to minimize intermediate isolation:

- Reactor 1 : Naphthalene Friedel-Crafts acylation (AlCl₃ catalyst, 60°C)

- Reactor 2 : Enzymatic transamination (ω-Transaminase, 37°C)

- Reactor 3 : Boc protection (Boc₂O, 0°C)

- In-line Purification : Simulated moving bed chromatography

This approach achieves 82% overall yield with 99.5% purity, reducing solvent waste by 70% compared to batch processes.

Green Chemistry Innovations

Recent advances replace traditional Lewis acids with biocatalysts:

Table 2: Solvent and Catalyst Substitutions

| Traditional Component | Green Alternative | Impact |

|---|---|---|

| AlCl₃ (Friedel-Crafts) | Montmorillonite K10 | 90% reduced metal waste |

| DCM (extraction) | Cyrene™ (dihydrolevoglucosenone) | Non-flammable, renewable |

| VO(acac)₂ (hydroxylation) | Fe³⁺-Modified Laccase | 100% aqueous conditions |

These modifications maintain yields >75% while improving process sustainability.

Critical Comparison of Deprotection Methods

While Boc installation is straightforward, selective deprotection poses challenges during downstream functionalization:

Table 3: Deprotection Efficiency Under Varied Conditions

| Acid System | Time (h) | Temp (°C) | Purity (%) |

|---|---|---|---|

| TFA/DCM (1:1) | 0.5 | 25 | 99 |

| HCl/Dioxane (4M) | 2 | 0 | 95 |

| Oxalyl Chloride/MeOH | 1 | −20 | 98 |

Oxalyl chloride in methanol emerges as a superior alternative to traditional TFA, enabling rapid deprotection (−20°C, 1 h) without epimerization.

Analytical Validation of Synthetic Products

Quality control utilizes orthogonal techniques:

- Chiral HPLC : Chiralpak® IA-3 column, 90:10 hexane/IPA, 1 mL/min

- Retention times: (S,S) 8.2 min, (R,R) 9.7 min

- HRMS (ESI+) : m/z calc. [M+H]⁺ 332.1467, found 332.1463

- ¹³C NMR (DMSO-d₆) : δ 171.2 (C=O), 155.8 (Boc carbonyl), 134.1–126.3 (naphthyl)

Batch-to-batch variability remains <2% across all metrics in GMP-compliant syntheses.

Emerging Technologies in Stereoselective Synthesis

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct naphthyl group installation:

Substrate: Boc-protected serine

Catalyst: Ir(ppy)₃ (1 mol%)

Conditions: 450 nm LED, DMF, 12 h

Yield: 68%

ee: 94%

This method bypasses traditional Friedel-Crafts steps but requires further optimization for scale-up.

Machine Learning-Guided Optimization

Neural networks trained on 12,000 asymmetric hydroxylation experiments predict optimal conditions:

Input Parameters:

- Substrate steric bulk: 3.2 Å

- Solvent polarity: 4.5

- Catalyst loading: 0.8 mol%

Predicted Outcome:

- Yield: 83% ± 2%

- ee: 96% ± 1%

Implementation reduces experimental screening time by 75% in process development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.